![molecular formula C19H14FN3OS B2938238 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031665-92-5](/img/structure/B2938238.png)
2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidinone core with fluorobenzylthio and phenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
作用机制
Target of Action
The primary target of HMS3489C16 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
HMS3489C16 interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely based on molecular docking studies .
Biochemical Pathways
The inhibition of EGFR by HMS3489C16 affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, HMS3489C16 disrupts these pathways, potentially leading to reduced tumor growth .
Result of Action
The result of HMS3489C16’s action is the inhibition of tumor cell proliferation. In studies, it has demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 . This suggests that HMS3489C16 could be a promising candidate for the treatment of cancers that overexpress EGFR.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidinone core One common approach is to start with a suitable pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolopyrimidinone structure
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Scale-up considerations would also be important to ensure that the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorobenzylthio group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: : The pyrrolopyrimidinone core can be reduced to form a pyrrolopyrimidinone derivative with different functional groups.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed
Oxidation: : Formation of fluorobenzylthio sulfoxide or sulfone.
Reduction: : Formation of reduced pyrrolopyrimidinone derivatives.
Substitution: : Introduction of various substituents on the phenyl ring, such as nitro, halogen, or alkyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in materials science, such as the development of new polymers or coatings.
相似化合物的比较
Similar Compounds
2-Fluorobenzyl alcohol: : Similar in having a fluorobenzyl group but lacks the pyrrolopyrimidinone core.
7-Phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: : Similar in having the pyrrolopyrimidinone core but lacks the fluorobenzylthio group.
Uniqueness
The uniqueness of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its combination of the fluorobenzylthio and phenyl groups attached to the pyrrolopyrimidinone core. This combination provides a unique structural framework that can interact with biological targets in ways that simpler compounds cannot.
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-15-9-5-4-8-13(15)11-25-19-22-16-14(12-6-2-1-3-7-12)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPQNLYCTQYKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
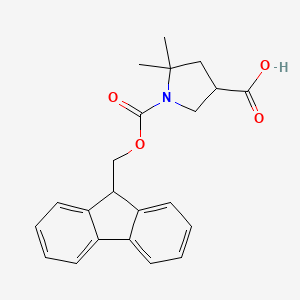
![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)
![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)
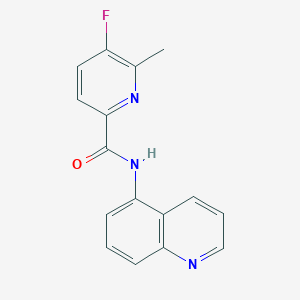
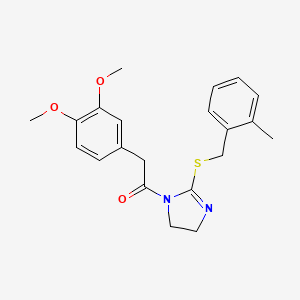
![N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2938163.png)
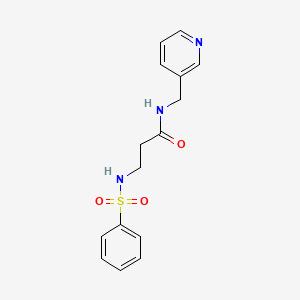
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
![N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2938169.png)
![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2938176.png)
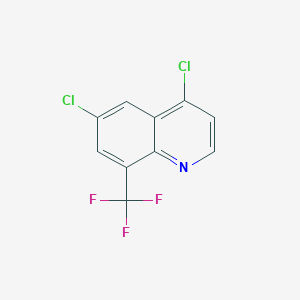
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)
